2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The presence of the imidazo[2,1-b]thiazole scaffold in the structure contributes to its wide range of pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activity, suggesting that this compound may also target cancer cells .
Mode of Action
It is suggested that similar compounds may interact with their targets to inhibit cell proliferation .
Biochemical Pathways
Similar compounds have been shown to have antitumor activity, suggesting that this compound may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to inhibit cell proliferation, suggesting that this compound may have a similar effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core is synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone in the presence of a suitable catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Cycloheptylacetamide Formation: The final step involves the acylation of the imidazo[2,1-b]thiazole derivative with cycloheptylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: A compound with similar structure but different substituents, leading to varied biological activities.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide stands out due to its unique combination of the 4-chlorophenyl group and the cycloheptylacetamide moiety, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c21-15-9-7-14(8-10-15)18-12-24-17(13-26-20(24)23-18)11-19(25)22-16-5-3-1-2-4-6-16/h7-10,12-13,16H,1-6,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRPURYYJIRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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